2,4-Diaminophenol hydrochloride 2,4-Diaminophenol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1794-30-5
VCID: VC14446600
InChI: InChI=1S/C6H8N2O.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,7-8H2;1H
SMILES:
Molecular Formula: C6H9ClN2O
Molecular Weight: 160.60 g/mol

2,4-Diaminophenol hydrochloride

CAS No.: 1794-30-5

Cat. No.: VC14446600

Molecular Formula: C6H9ClN2O

Molecular Weight: 160.60 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diaminophenol hydrochloride - 1794-30-5

Specification

CAS No. 1794-30-5
Molecular Formula C6H9ClN2O
Molecular Weight 160.60 g/mol
IUPAC Name 2,4-diaminophenol;hydrochloride
Standard InChI InChI=1S/C6H8N2O.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,7-8H2;1H
Standard InChI Key VPMMJSPGZSFEAH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1N)N)O.Cl

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

2,4-Diaminophenol hydrochloride is a dihydrochloride salt of 2,4-diaminophenol, featuring a phenolic core with amine groups at the 2- and 4-positions. The compound’s planar structure facilitates interactions with oxidizing agents and metal ions, critical for its role in redox reactions. Key identifiers include:

PropertyValueSource
CAS Number137-09-7
Molecular FormulaC6H10Cl2N2O\text{C}_6\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}
IUPAC Name2,4-Diaminophenol dihydrochloride
SMILES Notation[H+].[H+].[Cl-].[Cl-].NC1=CC=C(O)C(N)=C1
InChI KeyKQEIJFWAXDQUPR-UHFFFAOYSA-N

The molecule’s topology includes five hydrogen bond donors and three acceptors, contributing to its solubility in polar solvents like water (27.5 g/100 mL at 15°C) . Computational analyses estimate a topological polar surface area of 72.3 Ų, indicative of moderate permeability .

Synthesis and Manufacturing

Reduction of 2,4-Dinitrophenol

The industrial synthesis of 2,4-diaminophenol hydrochloride involves the catalytic hydrogenation of 2,4-dinitrophenol, as outlined in patent US4323708A . The reaction proceeds via a two-step reduction:

2,4-Dinitrophenol+6H2Pd/C2,4-Diaminophenol+2H2O+2HCl2,4-Diaminophenol Dihydrochloride\text{2,4-Dinitrophenol} + 6\text{H}_2 \xrightarrow{\text{Pd/C}} \text{2,4-Diaminophenol} + 2\text{H}_2\text{O} + 2\text{HCl} \rightarrow \text{2,4-Diaminophenol Dihydrochloride}

Key process parameters include:

  • Catalyst: Palladium on carbon (Pd/C) at 1–5 wt% loading.

  • Temperature: 50–80°C under hydrogen pressure (3–5 atm).

  • Yield: ~85–90% after recrystallization from ethanol .

This method avoids hazardous intermediates, aligning with green chemistry principles.

Physical and Chemical Properties

Thermodynamic and Solubility Data

The compound decomposes at approximately 280°C without melting, a behavior attributed to intramolecular hydrogen bonding . Its solubility profile is pH-dependent, with optimal dissolution in acidic aqueous media:

SolventSolubility (g/100 mL)Conditions
Water27.515°C, pH 2–4
Ethanol4.825°C
Diethyl Ether<0.125°C

Stability studies indicate susceptibility to oxidation, necessitating storage in amber glass containers under inert gas .

Toxicological Profile

Acute and Subchronic Toxicity

Animal studies highlight dose-dependent toxicity:

SpeciesRouteLD50_{50}/LDLoEffect
RatOral240 mg/kgLethal
MouseIntraperitoneal50 mg/kgHypoactivity, convulsions

Subchronic exposure in rats (6,500 mg/kg over 13 weeks) induced hepatic necrosis and renal tubular degeneration . Mutagenicity assays in Salmonella typhimurium (330 ng/plate) and mouse lymphocytes (2 mg/L) revealed clastogenic potential .

Applications and Industrial Uses

Photographic Development

As a high-temperature developer, 2,4-diaminophenol hydrochloride reduces silver halides to metallic silver in alkaline solutions. Its rapid action enables use in X-ray films, though instability in solution limits shelf life .

Hair Dye Formulations

The compound oxidizes to quinone-imine intermediates upon reaction with hydrogen peroxide, forming permanent hair colorants. Commercial formulations utilize concentrations of 0.5–2.0% w/v for chestnut to black shades .

Pharmaceutical Intermediate

Serving as a precursor to antipsychotics (e.g., phenothiazines), it undergoes electrophilic substitution to introduce sulfhydryl or alkyl groups .

Regulatory and Environmental Considerations

Global Regulatory Status

  • EU: Classified as Acute Toxicity Category 4 (H302) and Skin Sensitization Category 1B .

  • US: Regulated under TSCA; UN 2811 (Toxic Solid, Organic) .

Ecotoxicological data remain sparse, necessitating precautionary measures to prevent aquatic contamination.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator